molecular formula C15H18ClN3O2S B14119547 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14119547
M. Wt: 339.8 g/mol
InChI Key: JAYBNRRVPGYVNR-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chloro group at the 6th position, a morpholin-4-yl-propyl group at the 3rd position, and a thioxo group at the 2nd position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and 3-(morpholin-4-yl)propylamine.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under specific conditions to form the quinazolinone core.

    Thioxo Group Introduction:

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves scaling up the synthetic route described above. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the morpholin-4-yl-propyl group.

    3-(3-Morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one: Lacks the chloro group at the 6th position.

    6-Chloro-3-(3-morpholin-4-yl-propyl)-1H-quinazolin-4-one: Lacks the thioxo group at the 2nd position.

Uniqueness

The unique combination of the chloro group, morpholin-4-yl-propyl group, and thioxo group in 6-Chloro-3-(3-morpholin-4-yl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one imparts distinct chemical and biological properties that differentiate it from other similar compounds. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18ClN3O2S

Molecular Weight

339.8 g/mol

IUPAC Name

6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22)

InChI Key

JAYBNRRVPGYVNR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S

Origin of Product

United States

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